molecular formula C12H10F2N4O3 B11510100 N-(3,4-Difluoro-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide

N-(3,4-Difluoro-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide

Cat. No.: B11510100
M. Wt: 296.23 g/mol
InChI Key: QDQKVUFXASQQJA-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group, a nitroimidazole moiety, and an acetamide linkage. Its unique structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves a multi-step process:

    Formation of the Nitroimidazole Intermediate: The synthesis begins with the nitration of 2-methylimidazole to form 2-methyl-5-nitro-1H-imidazole.

    Acetamide Formation: The nitroimidazole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide.

    Coupling with Difluorophenyl Group: Finally, the acetamide intermediate is coupled with 3,4-difluoroaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification techniques such as recrystallization or chromatography to obtain the desired product.

    Scalability: Adapting the synthesis process for large-scale production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

Major Products

    Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4-difluoroaniline and 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial or anticancer agent due to its nitroimidazole moiety, which is known for its biological activity.

    Biological Studies: Used in studies to understand the interaction of nitroimidazole derivatives with biological targets such as enzymes and receptors.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is primarily attributed to its nitroimidazole moiety. Nitroimidazoles are known to undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA. This makes them effective against anaerobic bacteria and certain cancer cells. The difluorophenyl group may enhance the compound’s binding affinity to specific molecular targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar applications to metronidazole.

    Secnidazole: A nitroimidazole derivative with a longer half-life, used to treat bacterial infections.

Uniqueness

N-(3,4-difluorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to the presence of the difluorophenyl group, which may confer additional biological activity or improved pharmacokinetic properties compared to other nitroimidazole derivatives. This structural modification can potentially enhance its efficacy and selectivity for specific targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H10F2N4O3

Molecular Weight

296.23 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C12H10F2N4O3/c1-7-15-5-12(18(20)21)17(7)6-11(19)16-8-2-3-9(13)10(14)4-8/h2-5H,6H2,1H3,(H,16,19)

InChI Key

QDQKVUFXASQQJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-]

solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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